Methyl (2S)-2-isothiocyanatopentanoate

Description

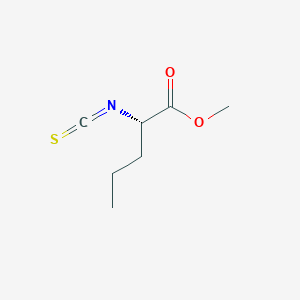

Methyl (2S)-2-isothiocyanatopentanoate is a chiral ester derivative characterized by an isothiocyanate (–N=C=S) functional group at the second carbon of a pentanoate backbone, with an (S)-configured stereocenter. This compound belongs to the class of organosulfur compounds, which are notable for their reactivity and applications in organic synthesis, medicinal chemistry, and agrochemical research. Isothiocyanates, unlike their oxygen analogs (isocyanates), exhibit distinct electronic properties due to sulfur's polarizability, enhancing their nucleophilicity and enabling participation in cycloaddition reactions or interactions with biological targets.

Properties

Molecular Formula |

C7H11NO2S |

|---|---|

Molecular Weight |

173.24 g/mol |

IUPAC Name |

methyl (2S)-2-isothiocyanatopentanoate |

InChI |

InChI=1S/C7H11NO2S/c1-3-4-6(8-5-11)7(9)10-2/h6H,3-4H2,1-2H3/t6-/m0/s1 |

InChI Key |

MTFCKGYUNKZCRD-LURJTMIESA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)OC)N=C=S |

Canonical SMILES |

CCCC(C(=O)OC)N=C=S |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl (2S)-2-isothiocyanatopentanoate

General Synthetic Routes to Isothiocyanates

Isothiocyanates (R–N=C=S) are commonly synthesized via three predominant methods:

Staudinger/Aza-Wittig Tandem Reaction: Starting from azides, triphenylphosphine reacts to form iminophosphorane intermediates, which upon treatment with carbon disulfide yield isothiocyanates.

Thiophosgene Method: Primary amines react with thiophosgene in the presence of a base to form isothiocyanates. Due to thiophosgene's toxicity, safer surrogates like di-(2-pyridyl) thionocarbamate or 1,1′-thiocarbonyldiimidazole are often employed.

Dithiocarbamate Desulfurization: Primary amines react with carbon disulfide and a base to form dithiocarbamate intermediates, which are then desulfurized using various reagents to yield isothiocyanates.

Among these, the dithiocarbamate desulfurization route offers a versatile and efficient approach, especially for amino acid derivatives such as this compound.

Microwave-Assisted Synthesis Using DMT/NMM/TsO− as Desulfurating Agent

A recent and highly efficient method involves a two-step, one-pot synthesis utilizing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) as a novel desulfurating agent. This method has been successfully applied to synthesize isothiocyanate derivatives of amino acid methyl esters, including this compound, with low racemization and high yields.

Reaction Scheme

Formation of Dithiocarbamate Intermediate:

The primary amine group of the amino acid methyl ester reacts with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine) at room temperature to form the dithiocarbamate intermediate.Desulfurization to Isothiocyanate:

The intermediate undergoes microwave-assisted desulfurization with DMT/NMM/TsO− at elevated temperature (around 90 °C), yielding the isothiocyanate product.

This method benefits from microwave irradiation, which accelerates the reaction and improves yields while preserving stereochemical integrity (enantiomeric ratio > 99:1).

Optimized Reaction Conditions and Yields

| Parameter | Condition | Outcome / Yield (%) |

|---|---|---|

| Amine to CS₂ ratio | 1:3 equivalents | Efficient dithiocarbamate formation in 5 min at room temp |

| Base | Triethylamine (Et₃N), 3 equiv. | Optimal for high yield |

| Solvent | Dichloromethane (DCM) or aqueous medium | DCM preferred; aqueous yields slightly lower but acceptable |

| Desulfurating agent | DMT/NMM/TsO−, 1.0–1.3 equiv. | 90–92% yield in DCM; up to 89% in aqueous medium |

| Microwave conditions | 3 min at 90 °C (200 W initial power) | Rapid conversion with high yield |

| Racemization | Negligible (er > 99:1) | Stereochemistry preserved |

(Table adapted from optimization studies on phenethylamine as model, applicable to amino acid esters including this compound).

Advantages of DMT/NMM/TsO− Method

- High yields and purity with minimal side products.

- Mild reaction conditions preserving stereochemistry.

- Environmentally friendly compared to toxic reagents like thiophosgene.

- Compatibility with microwave-assisted synthesis reduces reaction time.

- Single coupling reagent simplifies purification and reduces by-products.

Alternative Methods and Considerations

Thiophosgene and Surrogates: Traditional but less favored due to toxicity and handling difficulties.

Staudinger/Aza-Wittig: Useful for azide precursors but requires careful control to avoid side reactions.

Other Desulfurating Agents: Tosyl chloride, iodine, mesyl chloride, and peptide coupling reagents (e.g., HBTU, PyBOP) have been used but often with lower efficiency or harsher conditions.

Summary Table of Preparation Methods for this compound

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Dithiocarbamate + DMT/NMM/TsO− | Carbon disulfide, Et₃N, DMT/NMM/TsO− | Microwave, 90 °C, 3 min | 90–92 | Fast, high yield, stereoretentive | Requires microwave equipment |

| Thiophosgene | Thiophosgene, base | Room temp to reflux | Variable | Established method | Toxic reagent, safety concerns |

| Staudinger/Aza-Wittig | Azide, triphenylphosphine, CS₂ | Room temp to mild heating | Good | Mild conditions | Requires azide precursors |

| Other desulfurating agents | Tosyl chloride, iodine, etc. | Variable | Moderate | Alternative reagents | Often harsher conditions |

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-isothiocyanatopentanoate undergoes various chemical reactions, including:

Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: Reduction of the isothiocyanate group can yield amines.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amines.

Substitution: Thiourea derivatives.

Scientific Research Applications

Methyl (2S)-2-isothiocyanatopentanoate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-isothiocyanatopentanoate involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, altering their function. The compound may target specific enzymes or receptors, disrupting cellular processes and leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Methyl (2S)-2-isothiocyanatopentanoate and analogous compounds:

Q & A

Q. What databases or tools are recommended for comparing spectroscopic data of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.